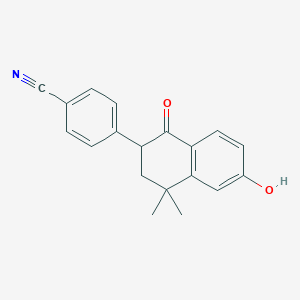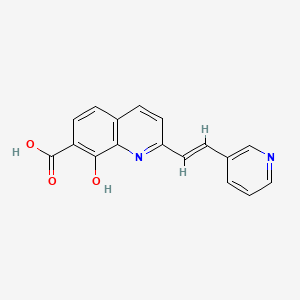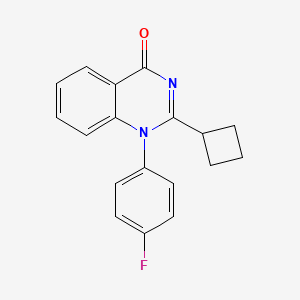
1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H6Br2N2. It is characterized by the presence of an allyl group, two bromine atoms, and a nitrile group attached to a pyrrole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile can be synthesized through a multi-step process involving the bromination of a pyrrole derivative followed by the introduction of an allyl group and a nitrile group. The typical synthetic route involves:
Bromination: The starting material, 1H-pyrrole-2-carbonitrile, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atoms.
Cyclization Reactions: The presence of the nitrile group allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and nitrile group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4,5-dibromo-1H-pyrrole-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
4,5-Dibromo-1H-pyrrole-2-carboxamide: Contains an amide group instead of an allyl group.
Uniqueness
1-Allyl-4,5-dibromo-1H-pyrrole-2-carbonitrile is unique due to the presence of both an allyl group and a nitrile group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological targets and materials, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C8H6Br2N2 |
|---|---|
Peso molecular |
289.95 g/mol |
Nombre IUPAC |
4,5-dibromo-1-prop-2-enylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H6Br2N2/c1-2-3-12-6(5-11)4-7(9)8(12)10/h2,4H,1,3H2 |
Clave InChI |
WSXWBQCEAZPGKX-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=CC(=C1Br)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B11840272.png)
![Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11840276.png)


![9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11840291.png)



![7-Methyl-2-phenyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11840321.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B11840329.png)




